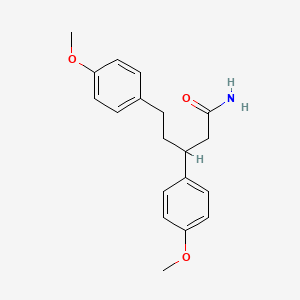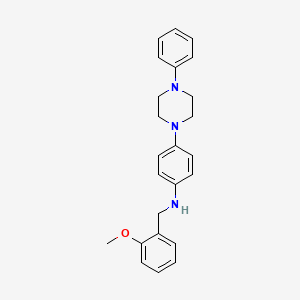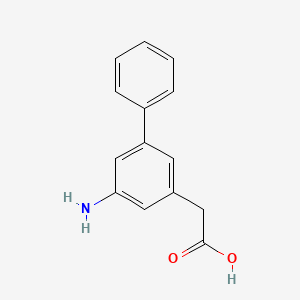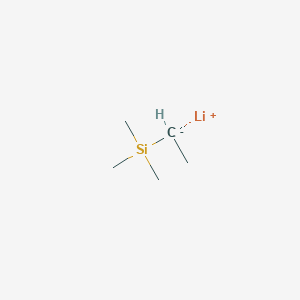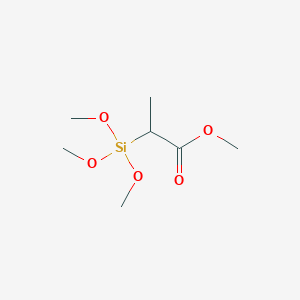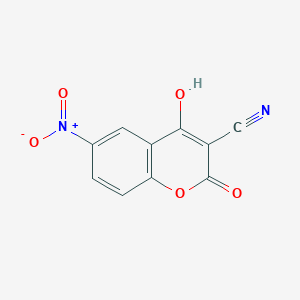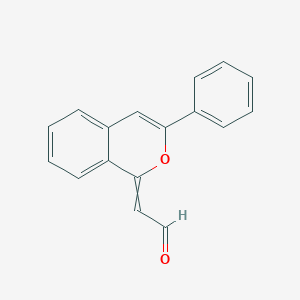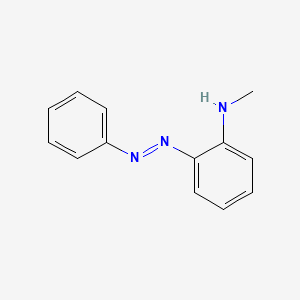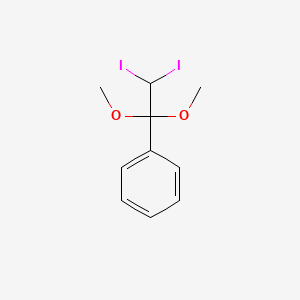
(2,2-Diiodo-1,1-dimethoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diiodo-1,1-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H12I2O2. It is characterized by the presence of two iodine atoms and two methoxy groups attached to an ethylbenzene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diiodo-1,1-dimethoxyethyl)benzene typically involves the iodination of (1,1-dimethoxyethyl)benzene. One common method is the reaction of (1,1-dimethoxyethyl)benzene with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Diiodo-1,1-dimethoxyethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of (1,1-dimethoxyethyl)benzene.
Aplicaciones Científicas De Investigación
(2,2-Diiodo-1,1-dimethoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,2-Diiodo-1,1-dimethoxyethyl)benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy groups are converted to carbonyl groups through the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diiodobenzene: Similar in having two iodine atoms attached to a benzene ring but lacks the methoxy groups and ethyl linkage.
(1,1-Dimethoxyethyl)benzene: Similar in having the methoxy groups and ethyl linkage but lacks the iodine atoms.
Benzene, (2,2-dimethoxyethyl)-: Similar in structure but without the iodine atoms.
Uniqueness
(2,2-Diiodo-1,1-dimethoxyethyl)benzene is unique due to the combination of iodine atoms and methoxy groups on the ethylbenzene backbone.
Propiedades
Número CAS |
74966-71-5 |
|---|---|
Fórmula molecular |
C10H12I2O2 |
Peso molecular |
418.01 g/mol |
Nombre IUPAC |
(2,2-diiodo-1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H12I2O2/c1-13-10(14-2,9(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clave InChI |
LRZOAPVOZRNSRW-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)(C(I)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


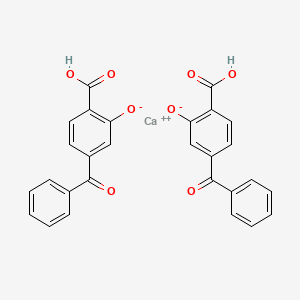
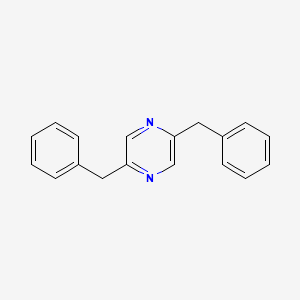
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
